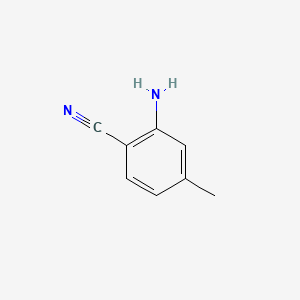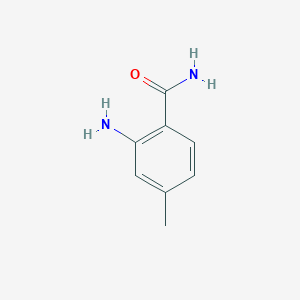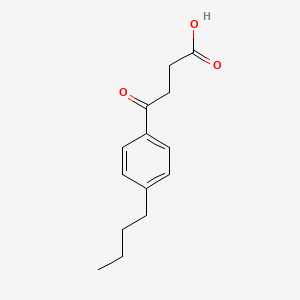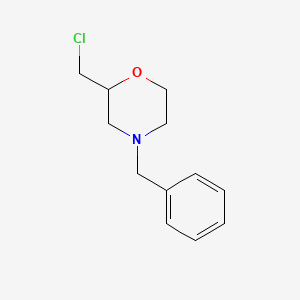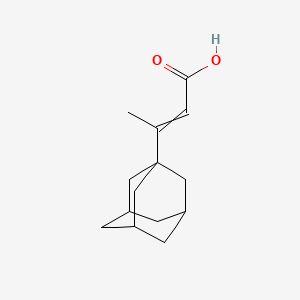
2-Bromo-1-(thiazol-2-yl)ethanone
Overview
Description
2-Bromo-1-(thiazol-2-yl)ethanone is an organic compound with the molecular formula C5H4BrNOS. It is a pale-yellow to yellow-brown solid that is primarily used in organic synthesis. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various biologically active molecules .
Synthetic Routes and Reaction Conditions:
Method 1: A solution of 1-thiazol-2-ylethanone in anhydrous tetrahydrofuran is added to a solution of phenyltrimethylammonium tribromide in anhydrous tetrahydrofuran. The reaction mixture is heated at 35°C for 3 hours and then left to stand overnight.
Method 2: 2-acetylthiazole is added to a round bottom flask along with N-bromosuccinimide and ethyl acetate. Amberlyst 15 ion exchange resin is used as a catalyst. The reaction is warmed to 40°C and monitored by thin-layer chromatography. After completion, the reaction solution is filtered to remove the resin, and the filtrate is spin-dried.
Industrial Production Methods:
- Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
- The major products formed depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield a thiazolyl ethanone derivative with an amine group replacing the bromine atom .
Scientific Research Applications
2-Bromo-1-(thiazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiazole rings.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, leading to cell death .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II . This interaction causes DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(thiazol-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein structure and function. These interactions highlight the potential of this compound as a tool for studying enzyme mechanisms and protein functions .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation. It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors or chromatin, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These dosage-dependent effects underscore the importance of optimizing the dosage of this compound in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These metabolic effects highlight the potential of this compound as a tool for studying cellular metabolism and energy production .
Comparison with Similar Compounds
- 2-Chloro-1-(thiazol-2-yl)ethanone
- 2-Iodo-1-(thiazol-2-yl)ethanone
- 2-Bromo-1-(thiazol-4-yl)ethanone
Comparison:
- Reactivity: The bromine atom in 2-Bromo-1-(thiazol-2-yl)ethanone makes it more reactive towards nucleophiles compared to its chloro and iodo counterparts.
- Biological Activity: The specific position of the thiazole ring and the halogen atom can influence the compound’s biological activity. For example, 2-Bromo-1-(thiazol-4-yl)ethanone may exhibit different biological properties due to the different position of the bromine atom .
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTRDAOYSMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383584 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3292-77-1 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




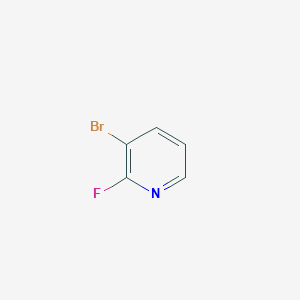



![5-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1273659.png)
